Due to its fatty alcohol structure and potential biodegradability, (Z)-8-Dodecen-1-ol could be explored as a green alternative to traditional lubricants used in various industrial applications. Research suggests that fatty alcohols possess lubricating properties . Additionally, their biodegradability minimizes environmental impact compared to petroleum-based lubricants . Further research is needed to evaluate the specific effectiveness and biodegradability of (Z)-8-Dodecen-1-ol in lubricative applications.
Fatty alcohols like (Z)-8-Dodecen-1-ol can be modified to create surfactants, which are molecules that reduce surface tension and facilitate various processes. Surfactants have diverse applications in scientific research, including:
Exploring (Z)-8-Dodecen-1-ol as a potential precursor for developing novel, biodegradable surfactants could be a valuable area of research.
Fatty alcohols like (Z)-8-Dodecen-1-ol can be utilized in material science research for various purposes, such as:
Z-8-Dodecen-1-ol is a straight-chain fatty alcohol with the molecular formula and a molecular weight of approximately 184.3184 g/mol. This compound is characterized by a double bond in its structure, specifically at the 8th carbon position, which is in the Z configuration. It is often referred to as (Z)-8-Dodecen-1-ol and is known for its role as a pheromone component in various lepidopteran species, particularly the oriental fruit moth (Grapholita molesta) .
Z-8-Dodecen-1-ol exhibits significant biological activity, primarily as a pheromone. It plays a crucial role in the mating behavior of certain moth species, acting as an attractant for males during the reproductive season. Its effectiveness as a pheromone has been exploited in pest management strategies, particularly in traps designed to monitor and control populations of the oriental fruit moth and other related pests .
The synthesis of Z-8-Dodecen-1-ol can be achieved through various methods:
Z-8-Dodecen-1-ol has several applications:
Studies on Z-8-Dodecen-1-ol have focused on its interactions with various biological systems:
Z-8-Dodecen-1-ol shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:
| Compound Name | Structure Type | Key Features |
|---|---|---|
| (E)-8-Dodecen-1-ol | Fatty Alcohol | Different geometric isomer (E configuration) |
| (Z)-9-Dodecen-1-ol | Fatty Alcohol | Double bond at position 9 |
| (Z)-7-Dodecenal | Aldehyde | Contains an aldehyde functional group |
| (Z)-8-Dodecenoic Acid | Fatty Acid | Carboxylic acid derivative |
Z-8-Dodecen-1-ol's unique Z configuration at the 8th carbon distinguishes it from other similar compounds, affecting its biological activity and applications in pest management .
The discovery of Z-8-Dodecen-1-ol traces to the 1970s during investigations into the sex pheromones of tortricid moths. Early gas chromatography-mass spectrometry (GC-MS) analyses of female G. molesta gland extracts identified a ternary blend comprising (Z)-8-dodecenyl acetate (Z8-12:Ac), (E)-8-dodecenyl acetate (E8-12:Ac), and Z-8-Dodecen-1-ol (Z8-12:OH) at a ratio of 100:6:10 . This alcohol, though present in smaller quantities, proved critical for male attraction in field trials, distinguishing it from structurally similar compounds like codlemone (E,E-8,10-dodecadien-1-ol) .
Z-8-Dodecen-1-ol operates within a finely tuned chemical signaling system:
| Property | Value |
|---|---|
| Molecular Weight | 184.32 g/mol |
| Boiling Point | 260.4±9.0°C (760 Torr) |
| Density (20°C) | 0.846±0.06 g/cm³ |
| Vapor Pressure (25°C) | 0.0032 mmHg |
| Solubility | Chloroform, Methanol (slight) |
This alcohol enhances the stability and specificity of pheromone blends. Electrophysiological studies reveal that G. molesta males possess olfactory receptor neurons (ORNs) highly sensitive to Z8-12:Ac (EC₅₀ = 10⁻⁶ M) but exhibit no direct response to Z8-12:OH alone . Instead, the alcohol modulates central nervous system processing, amplifying attraction when combined with acetates .
Recent advances have refined synthesis protocols and ecological applications:
| Formulation | Release Rate (μg/day) | Mating Disruption (%) |
|---|---|---|
| CheckMate® OFM-SL | 1.2–2.5 | 89–94 |
| Isomate-M Rosso | 0.8–1.6 | 78–85 |
| SemiosOFMEco | 0.15* | 91–96 |
*Component of a 10.59% Z8-12:Ac blend.
Current research explores nanoencapsulation to prolong field persistence and mitigate volatilization losses . Additionally, CRISPR-Cas9 editing of G. molesta pheromone biosynthesis genes aims to disrupt Z8-12:OH production, offering genetic control strategies .
Straight-chain lepidopteran pheromones (SCLPs) are unsaturated hydrocarbons or oxygenated derivatives that mediate mating behaviors. Z-8-Dodecen-1-ol belongs to this category, functioning as both a primary pheromone component and a modulator in multi-component blends.
SCLPs typically feature double bonds at specific positions to ensure species-specificity. For Z-8-Dodecen-1-ol, the cis configuration at the eighth carbon distinguishes it from analogous compounds like E-8-dodecen-1-ol, which exhibit trans stereochemistry. This structural nuance is critical for receptor binding in target species [2].
The biosynthesis of Z-8-Dodecen-1-ol involves Δ8 desaturation of fatty acid precursors, followed by reduction. In Grapholita molesta (Oriental fruit moth), the compound is synthesized alongside acetates such as Z-8-dodecenyl acetate, forming a synergistic blend that enhances male attraction [2] [5]. Key enzymatic steps include:
In G. molesta, Z-8-Dodecen-1-ol is a secondary component of the sex pheromone blend, complementing the primary attractant Z-8-dodecenyl acetate. Field studies demonstrate that its inclusion at specific ratios (e.g., 2–5% of the total blend) optimizes male attraction while minimizing cross-species interference [4] [5].
Female G. funebrana produce Z-8-Dodecen-1-ol alongside Z-8-dodecenyl acetate and Z-10-tetradecenyl acetate. The compound’s presence in gland extracts (2% of total components) suggests a dual role as an attractant and an inhibitor for sympatric species like G. molesta [4].
Commercial formulations like GRAPHOTEC utilize Z-8-Dodecen-1-ol in dispensers to saturate environments, confusing males and reducing mating success. The compound’s controlled release over 240 days underscores its stability and field applicability [5].
While Tortricidae species (e.g., Grapholita, Cydia) rely heavily on Z-8-Dodecen-1-ol, Noctuidae moths (e.g., Mamestra brassicae) exhibit broader sensitivity to aldehydes and longer-chain acetates. Electroantennography (EAG) studies reveal that Tortricid antennal receptors are highly tuned to C₁₂ alcohols, whereas Noctuids respond preferentially to C₁₄ and C₁₆ compounds [6].
The table below contrasts pheromone components across Lepidoptera families:
| Family | Primary Component | Secondary Component | Function |
|---|---|---|---|
| Tortricidae | Z-8-Dodecenyl acetate | Z-8-Dodecen-1-ol | Attraction modulation |
| Noctuidae | Z-11-Hexadecenal | Z-9-Tetradecenyl acetate | Species recognition |
| Crambidae | Z-11-Hexadecenol | Z-13-Octadecenal | Mate localization |
This divergence reflects adaptations to ecological niches and predator avoidance [6] [7].
The evolution of Z-8-Dodecen-1-ol is tied to desaturase enzymes, which introduce double bonds into fatty acid chains. Phylogenetic analyses indicate that Δ8 desaturases in Tortricidae arose from gene duplication events in ancestral Lepidoptera, enabling structural diversification of pheromones [7].
In Planotortrix and Ctenopseutis genera, radiation into new habitats drove the emergence of Δ5, Δ7, Δ9, and Δ11 desaturases. Similarly, Tortricid species adopting Z-8-Dodecen-1-ol likely gained selective advantages by reducing hybridization risks through pheromonal uniqueness [7].
Molecular dating suggests that SCLP systems originated ~150 million years ago, coinciding with the diversification of flowering plants. Z-8-Dodecen-1-ol and related compounds may have evolved as responses to the chemical complexity of angiosperm environments [7].
Z-8-Dodecen-1-ol represents a critical component in the chemical communication systems of numerous lepidopteran species, particularly the oriental fruit moth (Grapholita molesta). This straight-chain lepidopteran pheromone operates through sophisticated olfactory reception mechanisms that involve multiple molecular components and complex signal transduction pathways . The compound's effectiveness as a pheromone depends on its specific interactions with specialized olfactory proteins and receptors that facilitate its detection and subsequent behavioral responses.
The chemical structure of Z-8-Dodecen-1-ol, with its characteristic cis-configured double bond at the eighth carbon position, provides the molecular specificity required for selective recognition by olfactory systems [3]. This structural feature is crucial for distinguishing it from related compounds and ensuring species-specific responses. The compound's molecular weight of 184.32 g/mol and moderate lipophilicity (LogP = 4.505) enable it to effectively partition between aqueous and lipid phases during the olfactory detection process [3].
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₄O |
| Molecular Weight | 184.32 g/mol |
| CAS Number | 40642-40-8 |
| IUPAC Name | (Z)-dodec-8-en-1-ol |
| Boiling Point | 260.4±9.0°C (760 Torr) |
| Density | 0.846±0.06 g/cm³ (20°C) |
| Solubility | Chloroform, Methanol (slight) |
| pKa | 15.19±0.10 (predicted) |
| LogP | 4.505 (estimated) |
Table 1: Chemical and Physical Properties of Z-8-Dodecen-1-ol
Pheromone-binding proteins serve as the initial molecular interface between Z-8-Dodecen-1-ol and the olfactory detection system. These small, water-soluble proteins, typically ranging from 14-20 kDa, are found in high concentrations within the sensillar lymph that bathes the dendrites of olfactory receptor neurons [4] [5]. The primary function of these proteins is to solubilize hydrophobic pheromone molecules and facilitate their transport through the aqueous environment to reach the receptor proteins embedded in the dendritic membranes.
The binding mechanism involves a pH-dependent conformational transition that regulates pheromone release. At physiological pH (approximately 6.5), pheromone-binding proteins exist in an open conformation that allows pheromone binding. However, near the membrane surface where the pH drops to approximately 4.5, these proteins undergo a structural rearrangement that triggers pheromone release [6]. This pH-dependent mechanism ensures that pheromones are delivered precisely to the receptor site where they can initiate signal transduction.
Research has demonstrated that pheromone-binding proteins exhibit moderate selectivity for Z-8-Dodecen-1-ol, with dissociation constants typically ranging from 0.1 to 10 μM [5] [7]. This binding affinity is sufficient to facilitate pheromone transport while allowing for efficient release at the receptor site. The protein structure consists of a tightly packed arrangement of seven α-helices linked by well-defined peptide segments and stabilized by three disulfide bridges [6].
The interaction between Z-8-Dodecen-1-ol and pheromone-binding proteins significantly enhances the sensitivity of the olfactory system. Studies have shown that the presence of appropriate pheromone-binding proteins can increase receptor sensitivity by several orders of magnitude, with some combinations showing dramatic increases in both signal amplitude and discrimination ability [5] [8]. This enhancement occurs through multiple mechanisms, including increased local concentration of pheromone near the receptor, protection from enzymatic degradation, and facilitation of proper receptor-ligand orientation.
| Species | Description |
|---|---|
| Grapholita molesta | Oriental fruit moth - primary pheromone component |
| Cydia funebrana | Plum fruit moth - pheromone component |
| Cryptophlebia ombrodelta | Macadamia nut borer - pheromone component |
| Cryptophlebia illepida | Koa seedworm - pheromone component |
| Pandemis pyrusana | Pandemis leafroller - pheromone component |
Table 2: Lepidopteran Species Utilizing Z-8-Dodecen-1-ol as Pheromone Component
The activation of olfactory receptors by Z-8-Dodecen-1-ol initiates a complex cascade of molecular events that ultimately leads to the generation of electrical signals in olfactory receptor neurons. These receptors belong to the G-protein coupled receptor superfamily and are characterized by their seven-transmembrane domain structure and their ability to couple with specific G-proteins upon ligand binding [9] [10].
In vertebrate systems, olfactory receptors couple primarily with Golf, a specialized G-protein subunit that is highly enriched in olfactory sensory neurons [11] [10]. Upon binding of Z-8-Dodecen-1-ol to the receptor, conformational changes occur that facilitate the exchange of GDP for GTP on the Golf subunit, leading to its activation and subsequent dissociation from the βγ subunits. This activation process occurs on a millisecond timescale and represents the first amplification step in the olfactory transduction cascade [12].
The activated Golf subunit then interacts with adenylyl cyclase type III, the predominant adenylyl cyclase isoform in olfactory neurons [11] [13]. This interaction results in the catalytic conversion of ATP to cyclic adenosine monophosphate (cAMP), which serves as the primary second messenger in olfactory signal transduction. The production of cAMP represents a significant amplification step, as a single activated receptor can potentially generate thousands of cAMP molecules, though recent quantitative studies suggest that olfactory receptors may have lower amplification efficiency than previously thought [12].
The specificity of receptor activation is determined by the precise molecular interactions between Z-8-Dodecen-1-ol and specific amino acid residues within the receptor binding pocket. These interactions involve both hydrophobic contacts that accommodate the aliphatic chain of the pheromone and more specific interactions that recognize the hydroxyl group and the geometric configuration of the double bond [14]. The binding affinity of olfactory receptors for Z-8-Dodecen-1-ol typically ranges from 1 to 100 μM, providing sufficient sensitivity for detection while maintaining selectivity [15].
| Category | Component |
|---|---|
| Binding Proteins | Pheromone-binding proteins (PBPs) |
| Binding Proteins | Odorant-binding proteins (OBPs) |
| Binding Proteins | Soluble proteins in sensillar lymph |
| Receptor Types | Olfactory receptors (ORs) |
| Receptor Types | Pheromone receptors (PRs) |
| Receptor Types | G-protein coupled receptors (GPCRs) |
| Ion Channels | Cyclic nucleotide-gated channels |
| Ion Channels | Calcium-activated chloride channels |
| Ion Channels | Sodium/calcium exchangers |
Table 3: Olfactory Signal Transduction Components
The neurological signal transduction pathway for Z-8-Dodecen-1-ol involves a series of precisely coordinated molecular events that convert the chemical signal into electrical activity in olfactory receptor neurons. This process begins with the elevation of intracellular cAMP levels following receptor activation and proceeds through the sequential activation of multiple ion channel types [11] [16].
Cyclic nucleotide-gated channels represent the primary transduction channels in olfactory neurons and are directly activated by the binding of cAMP [17]. These channels are heterotetrameric complexes composed of CNGA2, CNGA4, and CNGB1b subunits, each contributing specific functional properties to the channel complex. The CNGA2 subunits form the basic gating module that opens the channel upon cAMP binding, while the CNGA4 subunit allows the channel to open at lower cAMP concentrations, and the CNGB1b subunit provides rapid calcium-dependent feedback control.
The activation of cyclic nucleotide-gated channels by cAMP concentrations in the 2-5 μM range results in the influx of both sodium and calcium ions [17]. This initial depolarization is relatively small but is dramatically amplified by the subsequent activation of calcium-activated chloride channels. The calcium influx through cyclic nucleotide-gated channels raises the intracellular calcium concentration, particularly within the olfactory cilia, to levels sufficient to activate calcium-activated chloride channels.
The activation of calcium-activated chloride channels produces a large excitatory current that carries up to 90% of the total odorant-induced receptor current [16]. This amplification is possible because olfactory neurons maintain an unusually high intracellular chloride concentration, making the chloride equilibrium potential positive relative to the resting membrane potential. The efflux of chloride ions through these channels therefore produces a depolarizing current that significantly amplifies the initial signal generated by the cyclic nucleotide-gated channels.
Calcium signaling plays a dual role in olfactory signal transduction, serving both excitatory and inhibitory functions. While calcium influx through cyclic nucleotide-gated channels activates chloride channels for signal amplification, it also initiates negative feedback mechanisms that contribute to signal adaptation. The binding of calcium to calmodulin creates a calcium-calmodulin complex that directly inhibits cyclic nucleotide-gated channels, reducing their sensitivity to cAMP and contributing to the termination of the olfactory response.
| Step | Phase | Process |
|---|---|---|
| 1 | Primary Cascade | Odorant binding to OR |
| 2 | Primary Cascade | G-protein activation (Gαolf) |
| 3 | Primary Cascade | Adenylyl cyclase III activation |
| 4 | Primary Cascade | cAMP production |
| 5 | Secondary Events | CNG channel opening |
| 6 | Secondary Events | Ca²⁺ and Na⁺ influx |
| 7 | Secondary Events | Ca²⁺-activated Cl⁻ channels |
| 8 | Secondary Events | Membrane depolarization |
| 9 | Adaptation | Ca²⁺/calmodulin feedback |
| 10 | Adaptation | Receptor desensitization |
| 11 | Adaptation | Phosphodiesterase activation |
| 12 | Adaptation | Signal termination |
Table 4: Olfactory Signal Transduction Cascade
The electrophysiological responses to Z-8-Dodecen-1-ol can be measured using several techniques, each providing different levels of resolution and information about the olfactory detection process. Electroantennogram recordings measure the summed electrical activity of thousands of olfactory receptor neurons and provide information about the overall sensitivity and response characteristics of the antenna.
Electroantennogram responses to Z-8-Dodecen-1-ol typically exhibit several characteristic features that reflect the underlying cellular mechanisms. The amplitude of the response is directly correlated with the concentration of the pheromone, with threshold concentrations typically in the range of 10⁻⁹ to 10⁻⁷ M. The response kinetics show a rapid onset with rise times of 50-200 milliseconds, followed by a slower decay phase lasting several seconds.
Single sensillum recordings provide higher resolution information about the responses of individual olfactory receptor neurons to Z-8-Dodecen-1-ol. These recordings reveal that individual neurons can respond to the pheromone with bursts of action potentials, often preceded by elementary receptor potentials that reflect the activation of individual receptor molecules. The frequency and pattern of action potentials encode information about the concentration and identity of the pheromone stimulus.
The elementary receptor potentials observed in single neuron recordings provide insight into the molecular events underlying pheromone detection. These potentials, which typically have amplitudes of 0.5-1.0 mV and durations of 10-100 milliseconds, represent the electrical responses generated by the activation of individual receptor molecules by single pheromone molecules. The variability in the amplitude and shape of these potentials suggests that individual receptor activations can vary in their effectiveness, possibly reflecting different conformational states or coupling efficiencies.
Adaptation represents a crucial aspect of the electrophysiological response to Z-8-Dodecen-1-ol. Prolonged exposure to the pheromone results in a progressive reduction in response amplitude, with adaptation rates typically ranging from 20-80% reduction depending on the concentration and duration of exposure. This adaptation occurs through multiple mechanisms, including calcium-dependent desensitization of cyclic nucleotide-gated channels, receptor phosphorylation, and depletion of second messenger systems.
| Parameter | Typical Values | Reference Conditions |
|---|---|---|
| Amplitude Range | 0.1-2.0 mV | Saturating stimulus |
| Threshold Concentration | 10⁻⁹ - 10⁻⁷ M | Species-dependent |
| Response Duration | 2-10 seconds | Short pulse stimulation |
| Rise Time | 50-200 ms | Temperature-dependent |
| Fall Time | 1-5 seconds | Concentration-dependent |
| Adaptation Rate | 20-80% reduction | Continuous exposure |
| Recovery Time | 10-60 minutes | Post-adaptation |
Table 5: Electroantennogram Response Characteristics
The temporal dynamics of electrophysiological responses to Z-8-Dodecen-1-ol reveal important information about the kinetics of the underlying molecular processes. The rapid onset of responses reflects the fast kinetics of receptor binding and G-protein activation, while the slower decay phase reflects the time required for signal termination through cAMP degradation and calcium extrusion [16]. The recovery from adaptation can take minutes to hours, reflecting the time required for the restoration of normal receptor sensitivity through the resynthesis of signaling components and the removal of inhibitory factors.
| Process | Time Scale | Molecular Mechanism | Regulatory Factors |
|---|---|---|---|
| Odorant binding | Milliseconds | Ligand-receptor binding | Binding proteins |
| G-protein activation | Milliseconds | GDP/GTP exchange | GTPase activity |
| Adenylyl cyclase activation | Milliseconds | Conformational change | Calcium feedback |
| cAMP production | Seconds | ATP → cAMP conversion | Phosphodiesterase |
| CNG channel opening | Milliseconds | Ligand-gated opening | Calcium/calmodulin |
| Calcium influx | Milliseconds | Electrochemical gradient | Driving force |
| Chloride channel activation | Milliseconds | Calcium-dependent gating | Calcium concentration |
| Action potential generation | Milliseconds | Voltage-gated channels | Membrane potential |
| Adaptation initiation | Seconds | Calcium/calmodulin binding | Calcium buffering |
| Signal termination | Seconds to minutes | Phosphodiesterase activity | Enzyme kinetics |
Table 6: Signal Transduction Kinetics
The electrophysiological response patterns to Z-8-Dodecen-1-ol also demonstrate remarkable specificity and sensitivity. The olfactory system can discriminate between Z-8-Dodecen-1-ol and closely related compounds, such as its geometric isomers, based on subtle differences in their electrophysiological signatures. This discrimination ability is crucial for maintaining species-specific communication and preventing cross-species interference in pheromone-mediated behaviors.
The integration of electrophysiological responses occurs at multiple levels within the olfactory system. Individual olfactory receptor neurons project to specific glomeruli within the olfactory bulb, where their signals are integrated and processed by second-order neurons. The patterns of activity across different glomeruli encode information about the identity and concentration of the pheromone stimulus, while the temporal dynamics of these patterns may encode additional information about the spatial and temporal structure of the odor plume.
Irritant;Environmental Hazard